SF-22 as a Neuropeptide Y Receptor (Y2R) Antagonist
SF-22 as a Neuropeptide Y Receptor (Y2R) Antagonist
An in-depth technical guide on the mechanism of action of a compound designated "SF-22" is challenging due to the ambiguity of the term in publicly available scientific literature. Search results indicate that "SF-22" can refer to at least two distinct chemical entities: a neuropeptide Y receptor (Y2R) antagonist and a sulfonamide-containing small molecule. This guide will address both, based on the limited information available, and will highlight where further research is needed to fully elucidate their mechanisms of action.
This version of SF-22 is identified as a neuropeptide Y receptor (Y2R) antagonist that has the ability to cross the blood-brain barrier.[1][2] Its potential therapeutic application lies in its anti-inflammatory activity, making it a candidate for the study of neurological disorders.[1][2]
Core Mechanism of Action
As a Y2R antagonist, SF-22 is presumed to function by binding to the Neuropeptide Y receptor type 2. However, unlike the endogenous ligand (Neuropeptide Y), it does not activate the receptor. By occupying the binding site, SF-22 competitively inhibits Neuropeptide Y from binding and initiating downstream signaling cascades. Y2R is a G-protein coupled receptor (GPCR) typically linked to Gi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this activation, SF-22 would prevent the NPY-mediated reduction in cAMP and other subsequent cellular responses.
Data Presentation
Specific quantitative data, such as binding affinities (Ki or IC50 values) and efficacy in functional assays, are not available in the provided search results. The available information is summarized below.
| Property | Description | Source(s) |
| Molecular Target | Neuropeptide Y receptor (Y2R) | [1][2] |
| Pharmacological Action | Antagonist | [1][2] |
| Potential Therapeutic Area | Neurological disorders | [1] |
| Key Characteristic | Crosses the blood-brain barrier | [1] |
| Potential Activity | Anti-inflammatory | [1][2] |
| Molecular Formula | C28H26N2O3S | [2] |
| Molecular Weight | 470.58 | [1][2] |
Experimental Protocols
Detailed experimental protocols for SF-22 are not publicly available. However, a standard workflow to characterize a Y2R antagonist would involve the following:
-
Receptor Binding Assays:
-
Methodology: Competitive binding assays using cell membranes expressing human Y2R and a radiolabeled Y2R agonist (e.g., [¹²⁵I]-PYY). The displacement of the radioligand by increasing concentrations of SF-22 would be measured to determine the inhibition constant (Ki).
-
-
Functional Assays:
-
cAMP Inhibition Assay:
-
Cell Line: A cell line stably expressing Y2R (e.g., HEK293 or CHO cells).
-
Protocol: Cells are pre-treated with various concentrations of SF-22, followed by stimulation with a known concentration of Neuropeptide Y. Intracellular cAMP levels are then measured using a suitable assay kit (e.g., HTRF or ELISA). The ability of SF-22 to reverse the NPY-induced inhibition of cAMP production would be quantified to determine its antagonist potency (IC50).
-
-
Mandatory Visualization
Caption: SF-22 as a competitive antagonist at the Y2 receptor.
SF-22 as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
This molecule, also referred to as SF-22, is a sulfonamide-containing small molecule inhibitor.[3] Based on its chemical class, it has been suggested to have potential applications in oncology and infectious diseases.[3]
Core Mechanism of Action (Hypothesized)
The precise mechanism of action for this specific compound has not been fully elucidated in peer-reviewed studies.[3] However, based on its sulfonamide structure, two primary mechanisms can be proposed:
-
Antimicrobial Action: As a sulfonamide, SF-22 may act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase.[3] This enzyme is essential for the synthesis of folic acid, a necessary precursor for DNA synthesis. By blocking this pathway, SF-22 could halt bacterial replication.[3]
-
Anticancer Action: It has been suggested that SF-22 could act as an inhibitor of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase, which is involved in DNA synthesis and repair.[3] Additionally, some thiophene-based sulfonamides are known to inhibit carbonic anhydrase isoenzymes.[3]
Data Presentation
Specific bioactivity data for this compound is limited.[3]
| Property | Description | Source(s) |
| Chemical Name | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | [3] |
| Chemical Class | Sulfonamide, Small molecule inhibitor | [3] |
| Potential Therapeutic Area | Oncology, Infectious diseases | [3] |
| Hypothesized Molecular Targets | Dihydropteroate synthetase, Ribonucleotide reductase, Carbonic anhydrase isoenzymes | [3] |
Experimental Protocols
To validate the hypothesized mechanisms of action, the following experimental approaches would be necessary:
-
Enzyme Inhibition Assays:
-
Methodology: In vitro assays using purified recombinant enzymes (dihydropteroate synthetase, ribonucleotide reductase, carbonic anhydrases). Enzyme activity would be measured in the presence of varying concentrations of SF-22 to determine IC50 values.
-
-
Cell-Based Assays:
-
Antimicrobial Susceptibility Testing:
-
Protocol: Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial strains to determine the concentration of SF-22 that inhibits visible growth.
-
-
Cancer Cell Viability Assays:
-
Protocol: Treating various cancer cell lines with SF-22 and measuring cell viability and proliferation using assays such as MTT or CellTiter-Glo to determine its cytotoxic or cytostatic effects.
-
-
Mandatory Visualization
